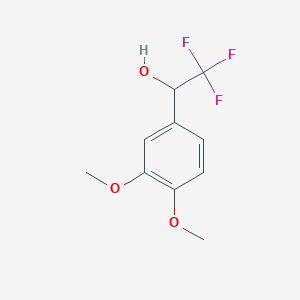

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIGHVHBCKDJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)(F)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239686 | |

| Record name | 3,4-Dimethoxy-α-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131252-26-1 | |

| Record name | 3,4-Dimethoxy-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131252-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-α-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the introduction of methoxy and trifluoromethyl groups onto a benzyl alcohol backbone. One common method involves the trifluoromethylation of 3,4-dimethoxybenzyl alcohol using a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the alcohol group to a different functional group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3,4-dimethoxy-alpha-(trifluoromethyl)benzaldehyde or 3,4-dimethoxy-alpha-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol serves as a versatile synthetic intermediate. Its ability to undergo various chemical reactions—including nucleophilic substitutions and electrophilic additions—makes it valuable for synthesizing more complex organic molecules. The following table summarizes some key reactions involving this compound:

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace the hydroxyl group | 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanamine |

| Electrophilic Addition | Addition of electrophiles to the aromatic ring | 1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanol |

| Oxidation | Conversion to corresponding ketones or aldehydes | 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone |

Preliminary studies suggest that this compound may exhibit biological activities similar to other phenolic compounds. It has shown potential neuroprotective effects and may modulate neurotransmitter systems such as GABA receptors. This modulation could lead to insights into its pharmacological properties and therapeutic potential.

Case Study: Neuroprotective Effects

Research indicates that compounds with similar structures can protect neurons from oxidative stress and apoptosis. Further studies are needed to confirm if this compound exhibits similar protective effects in vitro and in vivo.

Agrochemicals

The compound's unique chemical properties make it a candidate for development as an agrochemical agent. Its ability to interact with biological systems can be leveraged to create herbicides or pesticides that target specific pathways in pests while minimizing effects on non-target organisms.

Pharmaceutical Development

Given its potential biological activity, this compound could be explored as a lead compound for new drug development. Its structural features may allow for the modification of pharmacokinetic properties to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Dimethoxyphenyl Substituents

Compounds sharing the 3,4-dimethoxyphenyl group but differing in substituents provide insights into substituent effects on reactivity and physical properties.

Key Findings :

- Replacement of the hydroxyl group (-OH) with a ketone (-C=O) reduces polarity and boiling point (e.g., trifluoroethanone vs. trifluoroethanol) .

- Increasing alkyl chain length (e.g., butanone vs. propanone) enhances hydrophobicity, impacting solubility in aqueous systems .

Trifluoroethanol Derivatives with Varied Aromatic Groups

The trifluoroethanol moiety is critical for electronic and steric effects. Comparisons with non-dimethoxyphenyl analogs highlight substituent influences.

Key Findings :

Fluorinated Aromatic Alcohols with Diverse Substituents

Fluorine atoms and additional functional groups modulate biological activity and chemical stability.

Key Findings :

Oxidation Behavior of Alcohols to Ketones

The target compound’s oxidation pathway can be inferred from studies on similar alcohols:

- Trifluoroethanol derivatives resist oxidation due to the electron-withdrawing -CF₃ group stabilizing the hydroxyl moiety .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound notable for its unique trifluoroethanol moiety and a dimethoxyphenyl group. Its chemical formula is , with a molecular weight of 236.19 g/mol. The presence of the trifluoromethyl group enhances the compound's polarity and reactivity, potentially influencing its biological interactions and therapeutic applications.

The compound features significant structural characteristics:

- Molecular Formula :

- Molecular Weight : 236.19 g/mol

- Functional Groups : Trifluoromethyl group and dimethoxy substitution on the aromatic ring.

These features contribute to its solubility in polar solvents and its potential biological activity.

Biological Activity

Preliminary studies suggest that this compound may exhibit biological activities similar to other phenolic compounds. Notably, it has been associated with potential neuroprotective effects and modulation of neurotransmitter systems.

Neuroprotective Effects

Research indicates that compounds with similar structures often interact with GABA receptors and other neurotransmitter systems. The trifluoromethyl group may enhance binding affinities due to its electronegativity, which can influence the compound's efficacy in biological systems.

Interaction with Biological Targets

This compound's interactions with various biological receptors are under investigation. Initial findings suggest potential modulation of:

- GABA Receptors : Implications for anxiety and seizure disorders.

- Dopaminergic Systems : Potential effects on mood regulation and neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol | C10H11F3O3 | Contains only one methoxy group |

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol | C10H11F3O3 | Different positioning of methoxy group |

| Trifluoroethanol | C2H3F3O | Simpler structure without aromatic substituents |

The combination of both dimethoxy substitution and the trifluoromethyl group in this compound enhances its reactivity and potential biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or including this compound:

- Neuroprotective Studies : Research indicates that similar phenolic compounds exhibit protective effects against oxidative stress in neuronal cells. The potential for this compound to provide neuroprotection warrants further investigation in vivo.

- Antioxidant Activity : A study highlighted that phenolic compounds can scavenge free radicals effectively. Given the structural similarities with known antioxidants, this compound may also exhibit significant antioxidant properties.

- Pharmacological Screening : Preliminary pharmacological screenings have suggested that this compound could serve as a lead in developing drugs targeting neurological disorders due to its interaction with neurotransmitter systems .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves Friedel-Crafts acylation followed by reduction. For example:

Acylation Step : React 3,4-dimethoxybenzene with trifluoroacetic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form 1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone.

Reduction Step : Reduce the ketone to the alcohol using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol.

Key Variables :

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations). Key peaks:

- : δ 3.85–3.90 (OCH₃), δ 4.70–4.90 (CH-OH).

- : δ -75 to -80 ppm (CF₃).

- HPLC-MS : Confirm molecular ion [M+H]⁺ (expected m/z: 280.1) and purity (>95%).

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., trifluoroacetic acid).

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the electron-withdrawing CF₃ group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The CF₃ group destabilizes the adjacent carbocation, reducing SN1 reactivity. However, in SN2 mechanisms:

- Kinetic Studies : Monitor reactions with nucleophiles (e.g., NaN₃ in DMF) via -NMR to track intermediate formation.

- Computational Analysis : Use Gaussian or ORCA to calculate transition-state energies and charge distribution.

Data Insight : The CF₃ group increases electrophilicity at the β-carbon but steric hindrance slows bimolecular reactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

- Assay Optimization :

- Test against isoform-specific enzymes (e.g., CYP450 3A4 vs. 2D6) to identify selectivity.

- Use orthogonal assays (e.g., fluorescence quenching vs. radiometric).

- Solubility Adjustments : Employ co-solvents (DMSO/PBS mixtures) to prevent aggregation artifacts.

- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL to identify confounding variables (e.g., impurity profiles) .

Q. How can this compound serve as a precursor for chiral catalysts or polymers?

Methodological Answer:

- Chiral Resolution : Use enzymatic kinetic resolution (e.g., lipases in organic solvents) to isolate enantiomers.

- Polymer Synthesis : Incorporate into polyacetylenes via Rh-catalyzed polymerization (e.g., [(nbd)Rh⁺] catalysts). Monitor molecular weight (GPC) and helicity (CD spectroscopy).

Case Study : Polyacetylenes with this moiety exhibit helical stability and solubility in CHCl₃/THF, useful for optoelectronic materials .

Q. What advanced spectroscopic methods elucidate its interaction with biomacromolecules?

Methodological Answer:

- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics with proteins (e.g., serum albumin).

- NMR Titration : Track chemical shift perturbations in - or -NMR upon adding DNA/RNA.

- Molecular Dynamics Simulations : Model binding poses using AMBER or GROMACS to predict interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.